molecular formula C19H21N3O4 B11009697 1-(2,4-dimethoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009697
M. Wt: 355.4 g/mol
InChI Key: WIONZMFAJQKSGU-UHFFFAOYSA-N
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Description

  • The 2,4-dimethoxyphenyl group is introduced via electrophilic aromatic substitution or coupling reactions.
  • Common reagents include halogenated precursors and palladium-catalyzed cross-coupling reactions.
  • Attachment of the Pyridine Moiety:

    • The pyridine group is typically attached through nucleophilic substitution or amide bond formation.
    • Reagents such as pyridine derivatives and activating agents like carbodiimides are used.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    • Formation of the Pyrrolidine Ring:

      • Starting with a suitable precursor, such as a substituted pyrrolidine, the ring is formed through cyclization reactions.
      • Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,4-Dimethoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

      Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

      Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

      Substitution: Halogenated reagents and catalysts such as palladium or copper.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.

    Scientific Research Applications

    1-(2,4-Dimethoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

      Chemistry: Used as a building block in organic synthesis to create more complex molecules.

      Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

      Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

    Comparison with Similar Compounds

      1-(2,4-Dimethoxyphenyl)-N-(pyridin-2-yl)-5-oxopyrrolidine-3-carboxamide: Lacks the methyl group on the pyridine ring.

      1-(2,4-Dimethoxyphenyl)-N-(6-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide: Contains a chlorine substituent instead of a methyl group.

    Uniqueness: 1-(2,4-Dimethoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the 6-methylpyridin-2-yl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

    Properties

    Molecular Formula

    C19H21N3O4

    Molecular Weight

    355.4 g/mol

    IUPAC Name

    1-(2,4-dimethoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C19H21N3O4/c1-12-5-4-6-17(20-12)21-19(24)13-9-18(23)22(11-13)15-8-7-14(25-2)10-16(15)26-3/h4-8,10,13H,9,11H2,1-3H3,(H,20,21,24)

    InChI Key

    WIONZMFAJQKSGU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

    Origin of Product

    United States

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